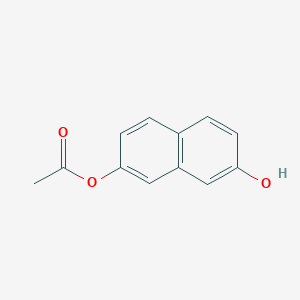

7-Hydroxynaphthalen-2-yl acetate

Description

Properties

IUPAC Name |

(7-hydroxynaphthalen-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-5-3-9-2-4-11(14)6-10(9)7-12/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWKBQBXLRPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CC(=C2)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 7 Hydroxynaphthalen 2 Yl Acetate

Established Synthetic Pathways and Routes

The traditional synthesis of 7-Hydroxynaphthalen-2-yl acetate (B1210297) and its precursors relies on fundamental organic reactions. These methods often involve multi-step processes starting from readily available naphthalene (B1677914) derivatives.

Esterification Reactions of Hydroxynaphthalenes

The most direct method for synthesizing 7-Hydroxynaphthalen-2-yl acetate is through the selective esterification of 2,7-dihydroxynaphthalene (B41206). This reaction involves the acetylation of one of the two hydroxyl groups. The selectivity of the acetylation is a key challenge, as the reactivity of the two hydroxyl groups can be similar.

Typically, the reaction is performed using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The choice of solvent and catalyst can influence the regioselectivity of the reaction. The process often requires careful control of reaction conditions, such as temperature and stoichiometry, to favor the formation of the desired mono-acetate product over the di-acetate byproduct. While specific conditions for the selective acetylation of 2,7-dihydroxynaphthalene to yield the 2-yl acetate are not extensively detailed in readily available literature, general methods for phenol (B47542) acetylation are well-established. tandfonline.comasianpubs.org These reactions often employ a base or an acid catalyst to facilitate the transformation.

Demethylation Strategies from Methoxy (B1213986) Naphthalene Precursors

An alternative route involves the demethylation of a methoxy-substituted naphthalene precursor. This strategy is particularly relevant in the context of synthesizing derivatives of pharmacologically active molecules like agomelatine (B1665654). The synthesis may start with a compound such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (agomelatine) or its precursors, which already contain the methoxy group at the desired position. google.comresearchgate.net

The core of this method is the cleavage of the methyl ether bond to yield the free hydroxyl group. This demethylation can be challenging, as conditions must be selected to avoid altering other functional groups in the molecule. It has been noted that the 7-methoxy group on a naphthalene ring can be difficult to remove compared to methoxy groups at other positions. researchgate.net

Precursor Synthesis Routes

The viability of the aforementioned synthetic pathways depends on the availability of key starting materials.

Synthesis of 2,7-Dihydroxynaphthalene: This crucial precursor is commercially available but can also be synthesized in the lab. scbt.comfishersci.ca The industrial synthesis typically involves the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C). chemicalbook.com A significant drawback of the traditional method using sodium hydroxide (B78521) for alkali fusion is the high temperature (over 350°C) and the large excess of base required, which can lead to byproducts and low yields. google.com

Synthesis of Naphthylacetonitriles: Naphthylacetonitriles are important intermediates, particularly in the synthesis of agomelatine and its derivatives. For instance, (7-methoxy-1-naphthyl)acetonitrile is a key intermediate. google.comnih.gov Various synthetic routes to this compound have been explored to overcome the limitations of earlier methods, which involved multiple steps and environmentally unfavorable reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.comgoogle.com Newer processes aim for better reproducibility and industrial scalability, sometimes starting from materials like 7-methoxy-1-naphthoic acid. google.com

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing naphthalene derivatives, including this compound.

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling milder reaction conditions, improving yields, and enhancing selectivity. For the acetylation of naphthols, various catalysts have been investigated.

While direct p-nitrobenzoic acid-catalyzed condensation for this specific compound is not prominently documented, acid catalysis, in general, is a common strategy for esterification. nih.gov Studies on the acetylation of 2-naphthol (B1666908) (a related compound) have shown that catalysts like nickel nitrate (B79036) can efficiently promote the reaction, with acetic acid being an effective acetylating agent. sciencepublishinggroup.com Other catalysts, such as anhydrous nickel chloride and zinc chloride, have also proven effective for the acetylation of phenols under mild, solvent-free conditions. tandfonline.comasianpubs.org The use of solid acid catalysts like silica (B1680970) sulfuric acid or zeolites also presents a recyclable and efficient option for acetylation. researchgate.net

Table 1: Comparison of Catalysts for Acetylation of Phenols/Alcohols

| Catalyst | Substrate Example | Acetylating Agent | Conditions | Key Advantages | Citation |

| Anhydrous NiCl₂ | Benzyl (B1604629) alcohol, Phenols | Acetic anhydride | Solvent-free, Room Temp. | Inexpensive, Mild conditions, High yields | tandfonline.com |

| Silica Sulfuric Acid | Phenols, Anilines | Acetic anhydride | Solvent-free, Room Temp. | Heterogeneous, Reusable, Selective for amines | researchgate.net |

| Zinc Chloride (ZnCl₂) | Alcohols, Phenols | Acetic anhydride / Acetyl chloride | Solvent-free, Room Temp. | Inexpensive, Less toxic, Efficient | asianpubs.org |

| Nickel Nitrate (Ni(NO₃)₂) | 2-Naphthol | Acetic acid | Reflux | High chemoselectivity, No other additives needed | sciencepublishinggroup.com |

| Vanadyl Sulfate (VOSO₄) | Thymol, Phenols | Acetic anhydride / Isopropenyl acetate | 60°C (for IPA) | Stoichiometric, Sustainable | frontiersin.orgnih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A major focus is the reduction or elimination of hazardous solvents. frontiersin.orgnih.gov

Solvent-free, or neat, reaction conditions represent an ideal green approach. Several catalytic systems for the acetylation of phenols and alcohols have been successfully implemented without a solvent. tandfonline.comasianpubs.orgresearchgate.netfrontiersin.org These methods not only reduce waste but can also simplify the work-up procedure and lead to higher efficiency. For example, the use of anhydrous NiCl₂ or silica sulfuric acid allows for the efficient acetylation of a wide range of substrates at room temperature without any solvent. tandfonline.comresearchgate.net Another approach involves using a greener acetylating agent like isopropenyl acetate, which can also function as the solvent, in a catalytically driven process. frontiersin.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize yield and ensure high purity. The most common route involves the selective monoacetylation of 2,7-dihydroxynaphthalene. Key parameters that are manipulated to achieve the desired outcome include the choice of acetylating agent, catalyst, solvent, temperature, and reaction time.

Chemical Acetylation:

A prevalent method for acetylation involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine (B92270). nih.govresearchgate.net The reaction is typically carried out by dissolving the starting diol in pyridine, followed by the addition of acetic anhydride. nih.gov The mixture is often stirred at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). researchgate.net To improve efficiency, especially with sterically hindered hydroxyl groups, 4-dimethylaminopyridine (B28879) (DMAP) can be employed as a catalyst. nih.gov

The optimization of this process involves a careful balance of reactant stoichiometry. An excess of acetic anhydride may be necessary to drive the reaction forward, particularly if multiple hydroxyl groups are present. researchgate.net However, this can also increase the risk of diacetylation. The temperature is another critical factor; while elevated temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. researchgate.net

Enzymatic Acetylation:

An alternative and often more selective approach is the use of enzymes, particularly lipases, as biocatalysts. nih.govnih.gov Lipases can exhibit high regioselectivity in acylating specific hydroxyl groups in polyhydroxylated compounds. nih.gov In a typical enzymatic acetylation, the diol and an acyl donor, such as vinyl acetate, are dissolved in an organic solvent, and the lipase (B570770) is added to the mixture. orgsyn.org The reaction is then agitated at a controlled temperature. orgsyn.orgresearchgate.net

Optimization of enzymatic acetylation involves screening different lipases to find one with the desired selectivity for the target hydroxyl group. The choice of solvent is also crucial, as it can significantly impact enzyme activity and stability. nih.gov The molar ratio of the acyl donor to the substrate is another parameter that is adjusted to maximize the yield of the mono-acetylated product. researchgate.net

Fries Rearrangement:

The Fries rearrangement offers an indirect route to hydroxyaryl ketones from phenolic esters. wikipedia.orgsigmaaldrich.com In the context of this compound, this could potentially be applied to a diacetate precursor. The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho- vs. para-acylation) is highly dependent on reaction conditions like temperature and solvent. wikipedia.org Lower temperatures generally favor the para-product. wikipedia.org While a powerful tool, the optimization of the Fries rearrangement can be complex, with the potential for multiple products and the need for careful control of the catalyst and temperature to achieve the desired isomer. researchgate.net

| Parameter | Chemical Acetylation | Enzymatic Acetylation | Fries Rearrangement |

| Reagents | Acetic anhydride, Pyridine/DMAP | Vinyl acetate, Lipase | Phenolic ester, Lewis acid (e.g., AlCl₃) |

| Catalyst | Pyridine, DMAP | Lipase (e.g., from Candida antarctica) | Lewis Acid (e.g., AlCl₃) |

| Solvent | Pyridine, Dichloromethane | Organic solvents (e.g., t-butanol) | Non-polar solvents |

| Temperature | Room Temperature to Reflux | Typically mild (e.g., 40-60°C) | Varies (low temp for para-selectivity) |

| Key Challenge | Regioselectivity (mono- vs. di-acetylation) | Enzyme selection and stability | Regio- and chemo-selectivity |

Synthetic Challenges and Mitigation Strategies

The synthesis of this compound is not without its hurdles. The primary challenges revolve around the sensitivity of the functional groups and the control of side reactions.

Sensitivity of Functional Groups (e.g., hydroxyl group protection/deprotection)

The presence of two hydroxyl groups in the starting material, 2,7-dihydroxynaphthalene, is the central challenge. These groups are reactive towards many reagents, making selective functionalization difficult. libretexts.org To address this, a common strategy in organic synthesis is the use of protecting groups. libretexts.orghighfine.com

A protecting group can be selectively introduced onto one hydroxyl group, allowing the other to be acetylated. Following acetylation, the protecting group is removed to yield the desired this compound. The choice of protecting group is critical; it must be stable to the acetylation conditions and easily removable without affecting the newly formed ester linkage. libretexts.org Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), ethers (e.g., benzyl ether), and acetals. libretexts.orghighfine.com

Control of Side Reactions (e.g., over-reduction of naphthalene ring)

During synthetic transformations involving the naphthalene ring system, there is a potential for side reactions, particularly over-reduction of the aromatic rings. While the synthesis of this compound primarily involves reactions at the hydroxyl groups, any reduction steps in a broader synthetic sequence must be carefully controlled.

The naphthalene ring is more susceptible to reduction than a single benzene (B151609) ring. quora.com Strong reducing agents can lead to the formation of di-, tetra-, or even fully saturated decahydronaphthalene (B1670005) derivatives. huji.ac.ilresearchgate.net For instance, catalytic hydrogenation under harsh conditions can reduce the entire aromatic system. huji.ac.il

Chemical Reactivity and Mechanistic Studies of 7 Hydroxynaphthalen 2 Yl Acetate

Hydrolysis and Ester Cleavage Reactions

The ester functional group in 7-Hydroxynaphthalen-2-yl acetate (B1210297) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield 7-hydroxy-2-naphthol and acetic acid. This process can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis Investigations

In the presence of a strong acid, the hydrolysis of 7-Hydroxynaphthalen-2-yl acetate is expected to proceed via a mechanism typical for ester hydrolysis. The reaction would be initiated by the protonation of the carbonyl oxygen of the acetate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfer steps would lead to the elimination of 7-hydroxy-2-naphthol and the formation of protonated acetic acid. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

While no specific kinetic data for the acid-catalyzed hydrolysis of this compound has been found, the reaction rate would likely follow pseudo-first-order kinetics under conditions where water is in large excess. The rate constant would be dependent on the concentration of the acid catalyst.

Base-Catalyzed Hydrolysis Investigations

Base-catalyzed hydrolysis, or saponification, of this compound is anticipated to be an irreversible process. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the acetate group. This results in the formation of a tetrahedral intermediate. The collapse of this intermediate leads to the formation of acetic acid and the 7-hydroxy-2-naphthoxide ion. A final proton transfer from the acetic acid to the naphthoxide ion would yield acetate and 7-hydroxy-2-naphthol.

The rate of this reaction is expected to be second order, being first order in both the ester and the hydroxide ion concentration. Generally, base-catalyzed hydrolysis of esters is faster than acid-catalyzed hydrolysis.

Enzymatic Hydrolysis in In Vitro Systems

Enzymes, particularly esterases and lipases, are known to catalyze the hydrolysis of ester bonds with high specificity and efficiency under mild conditions. It is plausible that certain enzymes could hydrolyze this compound.

The specificity and selectivity of an enzyme towards this compound would depend on the three-dimensional structure of the enzyme's active site. Factors such as the size and shape of the active site pocket, as well as the presence of specific amino acid residues, would determine how well the substrate binds and the subsequent catalytic efficiency. Different esterases and lipases would likely exhibit varying degrees of activity and selectivity for this substrate. For instance, some enzymes might show a high degree of regioselectivity, preferentially hydrolyzing the acetate group at the 2-position of the naphthalene (B1677914) ring.

In the context of enzymatic hydrolysis, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (kₖₐₜ) would be crucial for characterizing the enzyme's efficiency. A low Kₘ value would indicate a high affinity of the enzyme for the substrate, while a high kₖₐₜ value would signify a high turnover rate.

Furthermore, if this compound or its hydrolysis product, 7-hydroxy-2-naphthol, were to act as an inhibitor of an enzyme, its inhibitory potency would be quantified by the inhibition constant (Kᵢ). A lower Kᵢ value corresponds to a more potent inhibitor. Without experimental data, it is not possible to provide specific Kₘ, kₖₐₜ, or Kᵢ values for the interaction of this compound with any particular enzyme.

Table 1: Hypothetical Kinetic Parameters for Enzymatic Hydrolysis

| Enzyme | Substrate | Kₘ (mM) | kₖₐₜ (s⁻¹) | Kᵢ (µM) |

| Esterase A | This compound | Data not available | Data not available | Data not available |

| Lipase (B570770) B | This compound | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Electrophilic Aromatic Substitution Reactions of the Naphthalene Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution will be directed by the activating and directing effects of the hydroxyl (-OH) and acetoxy (-OAc) groups.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The acetoxy group is also an ortho-, para-directing group but is generally considered to be less activating than a hydroxyl group due to the electron-withdrawing nature of the acetyl carbonyl group, which moderates the electron-donating effect of the oxygen atom.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C6 or C8 |

| Bromination | Br₂, FeBr₃ | Substitution at C6 or C8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation likely at C6 or C8, but potential for competing reactions |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and not on experimental results for this specific compound.

Nucleophilic Substitution and Addition Reactions

While direct studies on nucleophilic substitution reactions of this compound are not extensively documented, the reactivity of the related 2-naphthol (B1666908) moiety provides valuable insights. The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to electrophilic attack, which can be considered the reverse of nucleophilic substitution on an activated ring. For instance, 2-naphthol is known to react with lignin carbocations, where the nucleophilic attack occurs at the C-1 position. This suggests that the corresponding positions in this compound would be activated towards electrophiles, and conversely, any leaving groups at these positions would be susceptible to nucleophilic displacement.

The acetate group itself can undergo nucleophilic attack, leading to hydrolysis under acidic or basic conditions to yield 2,7-dihydroxynaphthalene (B41206). This reaction proceeds via the typical ester hydrolysis mechanism involving a tetrahedral intermediate.

Oxidation and Reduction Chemistry

The oxidation of this compound is expected to primarily involve the naphthalene ring system, influenced by the directing effects of the hydroxyl and acetoxy substituents. Studies on the oxidation of the parent compound, 2-naphthol, have shown that it can be selectively oxidized to 2-hydroxy-1,4-naphthoquinone (also known as Lawsone) using hydrogen peroxide in the presence of a manganese porphyrin catalyst. researchgate.net The reaction is believed to proceed through the formation of an oxomanganese intermediate which acts as the active oxidizing species. researchgate.net

Furthermore, the oxidation of 1- and 2-naphthols by oxidizing radicals in an aqueous medium has been investigated, revealing the formation of transient naphthoxyl radicals and hydroxyl radical adducts. researchgate.net These studies suggest that the oxidation of this compound would likely proceed through similar radical intermediates, with the positions of oxidation being influenced by the electronic effects of both the hydroxyl and acetate groups. Microbial oxidation of naphthols has also been shown to yield various dihydroxynaphthalene isomers, proceeding through unstable dihydrodiol intermediates. researchgate.net

Information regarding the specific reduction of this compound is limited in the available literature. However, standard reduction methods for aromatic rings or ester groups could potentially be applied, though the selectivity would depend on the chosen reagents and reaction conditions.

Thermal and Photochemical Transformations

One of the most significant reactions of aryl acetates, including this compound, is the Fries rearrangement. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. The rearrangement can be induced thermally, typically in the presence of a Lewis acid catalyst, or photochemically (photo-Fries rearrangement). wikipedia.orgsigmaaldrich.comorganic-chemistry.org

The thermal Fries rearrangement is ortho and para selective, with the product distribution being dependent on reaction conditions such as temperature and solvent. wikipedia.org Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-product. wikipedia.org For this compound, the acetyl group would be expected to migrate to the positions ortho and para to the ester linkage.

The photo-Fries rearrangement , on the other hand, proceeds via a radical mechanism. wikipedia.orgasianpubs.org Irradiation with UV light leads to the homolytic cleavage of the ester bond, forming a naphthoxy radical and an acyl radical within a solvent cage. asianpubs.orgacs.org These radicals can then recombine to form ortho- and para-acetylated naphthols, or they can diffuse out of the cage, leading to the formation of the parent naphthol (deacetylation) and other byproducts. asianpubs.orgacs.org Studies on 1-naphthyl acetate and 2-naphthyl acetate have shown that the photo-Fries rearrangement is a valuable method for introducing an acetyl group onto the naphthalene ring. asianpubs.org

Table 1: Potential Products of Fries and Photo-Fries Rearrangement of this compound

| Rearrangement Type | Potential Products |

| Thermal Fries | 1-Acetyl-2,7-dihydroxynaphthalene, 3-Acetyl-2,7-dihydroxynaphthalene, 6-Acetyl-2,7-dihydroxynaphthalene, 8-Acetyl-2,7-dihydroxynaphthalene |

| Photo-Fries | 1-Acetyl-2,7-dihydroxynaphthalene, 3-Acetyl-2,7-dihydroxynaphthalene, 6-Acetyl-2,7-dihydroxynaphthalene, 8-Acetyl-2,7-dihydroxynaphthalene, 2,7-Dihydroxynaphthalene |

Elucidation of Reaction Mechanisms and Intermediates

The mechanism of the thermal Fries rearrangement is widely accepted to involve the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, polarizing the carbon-oxygen bond and facilitating the departure of the acyl group as an electrophilic acylium ion. This ion then attacks the electron-rich naphthalene ring in a classical electrophilic aromatic substitution reaction. wikipedia.org

In contrast, the photo-Fries rearrangement proceeds through a radical pathway. Upon photoexcitation, the ester undergoes homolytic cleavage to generate a singlet radical pair, consisting of a naphthoxy radical and an acyl radical, confined within a solvent cage. asianpubs.orgresearchgate.net The fate of this radical pair determines the product distribution.

In-cage recombination: The radicals can recombine at the ortho or para positions of the naphthalene ring to form keto intermediates, which then tautomerize to the final hydroxy ketone products. acs.org

Decarbonylation: The acyl radical can lose carbon monoxide to form a methyl radical, which can then react further.

Cage escape: The radicals can diffuse out of the solvent cage. The naphthoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form the corresponding naphthol. asianpubs.org

Cross-over experiments with mixtures of labeled reactants have provided evidence for the intramolecular nature of the in-cage recombination process. acs.org The efficiency and selectivity of the photo-Fries rearrangement can be influenced by factors such as the solvent viscosity and the presence of micelles, which can affect the dynamics of the radical pair. researchgate.netrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis (e.g., ESI-MS/MS, GC-MS, LC-MS):Specific studies detailing the mass spectrometry fragmentation pattern of 7-Hydroxynaphthalen-2-yl acetate (B1210297) are not available.

Without these foundational research findings and data, a scientifically accurate article that adheres to the provided outline cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 7-Hydroxynaphthalen-2-yl acetate, the IR spectrum reveals characteristic absorption bands that confirm its structure.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the acetate group typically appears as a strong, sharp peak around 1760-1735 cm⁻¹. The C-O stretching of the ester group will show bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the naphthalene ring and are typically found in the 900-690 cm⁻¹ range. For instance, the IR spectrum of the related compound 2-naphthol (B1666908) shows characteristic bands for the out-of-plane C-H bends of the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.netchemicalbook.comnist.gov

Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | >3000 |

| Carbonyl (C=O) stretch (ester) | ~1735-1760 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (ester) | 1000-1300 |

| Aromatic C-H bend (out-of-plane) | 690-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system in this compound acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure. For instance, a related coumarin (B35378) derivative, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, exhibits a maximum absorption at approximately 322 nm. medchemexpress.com The presence of the hydroxyl and acetate groups as auxochromes can influence the position and intensity of these absorption bands. The electronic spectrum is a result of π → π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., O-H···O, C-H···O, π-π interactions)

The way molecules of this compound are arranged in a crystal is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability and physical properties of the crystalline solid. mdpi.com

O-H···O Hydrogen Bonds: The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. These are generally strong and directional interactions that play a significant role in the crystal packing. rsc.orgnih.gov

C-H···O Interactions: Weaker hydrogen bonds can also form between aromatic C-H groups and the oxygen atoms of the hydroxyl or acetate groups. nih.govresearchgate.net

π-π Interactions: The planar naphthalene rings can stack on top of each other, leading to attractive π-π stacking interactions. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are important in the packing of aromatic molecules. researchgate.net

Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. Standard this compound is not chiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatization, or if the molecule were to form a chiral supramolecular assembly, then CD spectroscopy would be a valuable tool for determining its absolute configuration or studying its chiral properties. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. For 7-hydroxynaphthalen-2-yl acetate (B1210297), DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), provide a detailed understanding of its molecular characteristics. bhu.ac.in

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 7-hydroxynaphthalen-2-yl acetate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: This table is illustrative as specific DFT data for this compound is not publicly available. The values are based on expected bond lengths and angles for similar structures.)

| Parameter | Bond/Angle | Theoretical Value (Å/°) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| C-O (hydroxyl) | ~1.36 | |

| C-O (ester) | ~1.38 | |

| C=O (ester) | ~1.21 | |

| Bond Angle | C-C-C (aromatic) | ~120 |

| C-O-H | ~109 | |

| O-C=O (ester) | ~123 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, which are the primary sites for electrophilic attack. The LUMO is likely distributed over the naphthalene ring and the carbonyl group of the acetate moiety, indicating these are the probable sites for nucleophilic attack. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. bhu.ac.inresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) (Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for this type of molecule.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. bhu.ac.in By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the λ_max values. For this compound, these transitions would primarily be π → π* transitions within the naphthalene ring system.

IR (Infrared) and Raman: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated IR and Raman spectra can be compared with experimental spectra to identify characteristic functional group frequencies, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the various C-H and C-C vibrations of the naphthalene ring. Studies on related compounds like 2,7-dihydroxynaphthalene (B41206) have utilized these spectroscopic techniques. nih.gov

Molecular Dynamics Simulations (e.g., solvent effects, intermolecular interactions)

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in solution. nih.gov MD simulations model the movements and interactions of atoms and molecules based on classical mechanics.

For this compound, MD simulations can be used to study:

Solvent Effects: The behavior and properties of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol, or ethyl acetate). This allows for the study of how the solvent affects conformational preferences and the accessibility of reactive sites. Studies on the related compound 2,7-dihydroxynaphthalene have explored its solubility and interactions in various organic solvents. researchgate.net

Intermolecular Interactions: MD can elucidate the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, between molecules of this compound or with other molecules in a mixture. This is crucial for understanding its physical properties like boiling point, solubility, and crystal packing.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products.

A key aspect of this is Transition State Analysis . The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating and characterizing the geometry and energy of the transition state, chemists can calculate the activation energy and gain insight into the reaction mechanism. For example, one could model the hydrolysis of the ester group or the electrophilic substitution on the naphthalene ring.

Molecular Electrostatic Potential (MEP) Studies and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. researchgate.net

The MEP map uses a color scale to indicate different potential values. Typically:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive region.

Green regions represent areas of neutral potential.

In addition to the visual MEP map, Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in the molecule. bhu.ac.in This provides a quantitative measure of the charge distribution and helps to identify reactive sites. For instance, all hydrogen atoms are generally found to have a positive charge. bhu.ac.in

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-dihydroxynaphthalene |

| Ethanol |

| Ethyl acetate |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using computational descriptors (excluding clinical data)

As of the current date, specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on this compound are not available in publicly accessible scientific literature. Consequently, detailed research findings and specific data tables for this compound are not available to be presented.

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models rely on the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

While direct studies on this compound are absent, research has been conducted on related naphthalene derivatives. These studies utilize various computational descriptors to predict the compounds' behavior. Generally, these descriptors fall into several categories:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These describe the connectivity of atoms within the molecule, providing information about its size, shape, and degree of branching.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), partial charges, and dipole moments.

In a typical QSAR/QSPR study, a set of known compounds and their corresponding activities or properties are used to develop a predictive model. This model is then validated to ensure its reliability before it can be used to predict the activity or properties of new, untested compounds. Given the absence of such a study for this compound, the following tables represent a hypothetical illustration of the types of computational descriptors that would be calculated and analyzed in a QSPR study.

Table 1: Hypothetical Constitutional and Topological Descriptors for this compound

| Descriptor Type | Descriptor | Hypothetical Value |

| Constitutional | Molecular Weight | 202.21 g/mol |

| Constitutional | Number of Heavy Atoms | 15 |

| Constitutional | Number of Rings | 2 |

| Topological | Wiener Index | 123 |

| Topological | Balaban Index | 2.87 |

| Topological | Kier Shape Index (kappa 1) | 12.34 |

Table 2: Hypothetical Quantum-Chemical Descriptors for this compound

| Descriptor Type | Descriptor | Hypothetical Value (Hartrees) |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital (HOMO) | -0.25 |

| Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 0.05 |

| Quantum-Chemical | HOMO-LUMO Gap | 0.30 |

| Quantum-Chemical | Dipole Moment | 2.1 D |

It is important to reiterate that the values presented in the tables above are purely illustrative and are not the result of actual calculations performed in a published research study on this compound. The development of a robust QSAR or QSPR model for this compound would necessitate dedicated computational research. Such a study would provide valuable insights into its potential biological activities and physicochemical properties, guiding future experimental investigations.

Derivatization Strategies and Synthesis of Analogs

Modification of the Hydroxyl and Acetate (B1210297) Moieties

The hydroxyl and acetate groups of 7-Hydroxynaphthalen-2-yl acetate are prime targets for chemical modification due to their reactivity. These modifications can significantly alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding.

Synthesis of Ether and Alkoxy Analogs

The synthesis of ether and alkoxy analogs involves the reaction of the hydroxyl group with various alkylating agents. This transformation converts the polar hydroxyl group into a less polar ether linkage, which can influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific examples for this compound are not extensively detailed in the provided results, the general principles of ether synthesis are well-established in organic chemistry. For instance, Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for preparing ethers. In the context of this compound, the hydroxyl group would first be deprotonated with a suitable base to form the corresponding phenoxide, which would then be treated with an alkyl halide to yield the desired ether analog.

Synthesis of Acyl and Other Ester Analogs

The acetate group of this compound can be modified, or the hydroxyl group can be acylated with different acyl groups to generate a variety of ester analogs. This can be achieved through esterification reactions with different carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These modifications can impact the compound's lipophilicity and its susceptibility to hydrolysis by esterase enzymes. The synthesis of various ester derivatives from phenolic compounds is a common strategy in medicinal chemistry to create prodrugs or to fine-tune the biological activity of a parent molecule. medcraveonline.com For example, the reaction of a phenol (B47542) with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield the corresponding ester. medcraveonline.com

Functionalization of the Naphthalene (B1677914) Ring (e.g., halogenation, alkylation)

The naphthalene ring of this compound provides a scaffold for further functionalization, which can lead to the development of analogs with altered electronic properties and steric profiles. Common functionalization strategies include halogenation and alkylation.

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring, can significantly impact a molecule's biological activity. For instance, the synthesis of Schiff bases derived from halogenated 1-hydroxynaphthalen-2-yl)ethanone has been reported, indicating that halogenation of the naphthalene ring is a feasible synthetic step. nih.govresearchgate.net

Alkylation, the introduction of alkyl groups, can also be achieved through various methods, such as Friedel-Crafts alkylation. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to 2-acylimidazoles, which can be considered ester enolate equivalents, demonstrating a sophisticated method for introducing chiral alkyl groups. nih.gov This methodology could potentially be adapted for the alkylation of naphthalene derivatives.

Preparation of Conjugates and Hybrid Molecules (e.g., Schiff bases, heterocyclic systems)

The chemical structure of this compound allows for its use as a building block in the synthesis of more complex conjugates and hybrid molecules. These strategies aim to combine the structural features of the naphthalene derivative with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel biological activities.

Schiff bases, which contain an imine or azomethine group (-C=N-), are a well-known class of compounds with a wide range of biological activities. nih.govresearchgate.netscience.govmdpi.com They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.netmdpi.com While the direct synthesis of a Schiff base from this compound is not explicitly described, related naphthalene derivatives have been used to synthesize Schiff bases. For example, Schiff bases have been prepared from 1-(1-hydroxynaphthalen-2-yl)ethanone and various diamines. nih.govresearchgate.net

The synthesis of hybrid molecules incorporating heterocyclic systems is another important derivatization strategy. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been used as key intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.govmdpi.com These heterocyclic rings are often associated with diverse pharmacological properties.

Structure-Reactivity Relationships in Synthesized Derivatives

The systematic derivatization of this compound allows for the investigation of structure-reactivity relationships. By modifying specific functional groups or positions on the naphthalene ring, chemists can correlate changes in chemical structure with alterations in reactivity and, by extension, biological activity.

For example, the introduction of electron-withdrawing or electron-donating groups onto the naphthalene ring can influence the acidity of the hydroxyl group and the reactivity of the ring towards electrophilic or nucleophilic attack. The nature of the ester group can affect the rate of hydrolysis, which is a critical parameter for prodrugs that need to be activated in vivo.

The analysis of structure-activity relationships in a series of Schiff bases derived from substituted salicylaldehydes indicated that the position of substituents on the aromatic ring can significantly change the biological activity of the compounds. science.gov Similarly, for derivatives of this compound, the position and nature of any introduced functional groups would be expected to have a profound impact on their chemical and biological profiles.

Applications in Chemical and Biochemical Research Methodologies Non Clinical Focus

Utilization as a Fluorogenic or Chromogenic Probe

Based on the behavior of similar naphthyl acetates, 7-Hydroxynaphthalen-2-yl acetate (B1210297) is theoretically a suitable fluorogenic substrate. The ester linkage masks the fluorescence of the naphthalene (B1677914) core. Enzymatic hydrolysis would restore the free hydroxyl group on the naphthalene ring system, leading to a "turn-on" fluorescent signal. However, specific research articles detailing this application for 7-Hydroxynaphthalen-2-yl acetate are not prominent in the current body of scientific literature.

Detection of Specific Enzymes in In Vitro or Cell-Free Systems

There is no specific, documented evidence of this compound being used for the detection of particular enzymes in in-vitro or cell-free systems. It is plausible that it could serve as a substrate for general carboxylesterases, but studies quantifying this activity or developing specific assays are not available.

pH Sensing Applications in Chemical Systems

No research could be found that describes the use of this compound as a pH sensor. While the fluorescence of its hydrolysis product, 2,7-dihydroxynaphthalene (B41206), may be pH-dependent, the parent acetate compound has not been developed or studied as a pH-sensitive probe.

Metal Ion Sensing in Experimental Systems (e.g., Fe3+, Cr3+, Zn2+)

There is no available literature to support the application of this compound in the sensing of metal ions such as Fe³⁺, Cr³⁺, or Zn²⁺.

Role as an Intermediate or Reagent in Complex Organic Synthesis

A singular mention suggests that 7-acetoxy-2-naphthol (a synonym for this compound) can be used in syntheses that utilize photoredox catalysis to generate a reactive radical intermediate. molaid.com This indicates a potential role as a precursor in specialized organic reactions, though detailed examples of its use in the synthesis of complex target molecules are not described.

Development of Spectroscopic Reporter Molecules and Fluorescent Labels

While the core structure, 2,7-dihydroxynaphthalene, is a fluorophore and a potential building block for more complex reporter molecules, there are no specific reports on the use of this compound as a starting material for the development of new spectroscopic reporters or fluorescent labels.

Studies as a Substrate in Biochemical Assays (e.g., enzymatic hydrolysis, but not clinical)

No specific biochemical assays detailing the enzymatic hydrolysis of this compound have been found in the reviewed literature. While its function as an esterase substrate is theoretically sound, kinetic data, enzyme specificity, and assay conditions are not documented.

Advanced Analytical Methodologies for Research Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like 7-hydroxynaphthalen-2-yl acetate (B1210297), various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 7-hydroxynaphthalen-2-yl acetate and for its precise quantification. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for this type of analysis.

A typical HPLC method for the purity assessment of this compound would involve a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the naphthalene (B1677914) ring system of the compound is a strong chromophore. The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification against a standard of known concentration. For instance, in the analysis of related naphthol isomers, baseline separation can be achieved, allowing for the detection of impurities, including any unreacted starting materials or by-products from its synthesis. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

This table presents a hypothetical but representative set of HPLC conditions.

Gas Chromatography (GC) for Volatile Derivatives

Due to the hydroxyl and acetate functional groups, this compound itself has limited volatility, making direct analysis by Gas Chromatography (GC) challenging. libretexts.org Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound. youtube.com

A common derivatization method for hydroxyl-containing compounds like this compound is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Another approach is acetylation of the hydroxyl group, though in this specific molecule, one hydroxyl is already acetylated. The resulting derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of a non-polar or mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is common for the separation of such aromatic compounds. wiley.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of the synthesis of this compound and for the preliminary assessment of its purity. lookchem.commit.edu The technique involves spotting a small amount of the reaction mixture or the purified compound onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. mit.edu

The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is often effective. upatras.grresearchgate.net By comparing the spot of the product with that of the starting materials, the progress of the reaction can be visualized. mit.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. ictsl.net

Table 2: Representative TLC Solvent Systems for Naphthol Derivatives

| Solvent System (v/v) | Typical Application |

| Hexane:Ethyl Acetate (7:3) | General purpose for moderately polar compounds |

| Toluene (B28343):Methanol (9:1) | For separation of less polar derivatives |

| Dichloromethane:Methanol (95:5) | For more polar impurities or starting materials |

This table provides examples of solvent systems that could be optimized for the TLC analysis of this compound.

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Structural Elucidation

For unambiguous identification and structural elucidation, especially in complex mixtures, the coupling of chromatographic techniques with mass spectrometry (MS) is the gold standard.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the detection and identification capabilities of MS. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates ions from the analyte molecules. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained, which serves as a "fingerprint" for the molecule, allowing for its definitive structural elucidation. bldpharm.com

GC-MS (Gas Chromatography-Mass Spectrometry) is a similarly powerful technique used for the analysis of volatile and thermally stable compounds (or their volatile derivatives). nih.gov After separation by the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method causes extensive fragmentation of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the acetyl group. The mass spectrum of the parent compound, 2-naphthol (B1666908), shows a prominent molecular ion peak and characteristic fragment ions, which can be used as a reference for interpreting the spectrum of its acetylated derivative. massbank.eugovinfo.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion (M) | Key Fragment Ions (m/z) |

| LC-MS | ESI (+) | [M+H]⁺ at m/z 203.06 | Fragments corresponding to loss of acetyl group |

| GC-MS | EI | M⁺˙ at m/z 202.06 | Fragments from loss of ketene (B1206846) (CH₂=C=O), and characteristic naphthalene ring fragments |

This table is based on the chemical structure of this compound and known fragmentation patterns of similar compounds.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a rapid and straightforward approach for the quantification of compounds that absorb light in the ultraviolet-visible range.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely used technique for determining the concentration of a substance in a solution. This compound, with its extended aromatic system, exhibits strong absorbance in the UV region of the electromagnetic spectrum. mu-varna.bg

To determine the concentration of a solution of this compound, a UV-Vis spectrophotometer is used to measure its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. The λmax for a related compound, 7-methoxy-2-naphthol, is in the UV range, and a similar λmax is expected for this compound. sigmaaldrich.com

Fluorescence Spectroscopy for Trace Analysis and Sensing Applications

Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the trace analysis and development of sensing applications for fluorescent molecules. The inherent fluorescence of the naphthalene moiety in "this compound" suggests its potential for detection using this method. While specific fluorescence data for "this compound" is not extensively documented in publicly available literature, the principles of fluorescence in related naphthalene derivatives, such as 2-naphthol, provide a strong basis for its analysis.

The fluorescence of naphthalene derivatives is attributed to the π-electron system of the fused aromatic rings. Upon excitation with ultraviolet light, the molecule absorbs energy and transitions to an excited electronic state. The subsequent return to the ground state results in the emission of a photon at a longer wavelength, which is detected as fluorescence. The intensity and wavelength of this emission are characteristic of the molecule and its environment.

For "this compound," the presence of the hydroxyl (-OH) and acetate (-OCOCH₃) groups on the naphthalene ring will influence its photophysical properties. The hydroxyl group, in particular, is known to enhance the fluorescence quantum yield of aromatic compounds. The acetate group may modulate the electronic properties and, consequently, the fluorescence characteristics.

In the context of trace analysis, the high sensitivity of fluorescence spectroscopy would allow for the detection of "this compound" at very low concentrations, often in the nanomolar to picomolar range, depending on the quantum yield and the instrumentation used. This is particularly valuable in biological and environmental samples where the analyte may be present in minute quantities.

For sensing applications, a fluorescent probe based on the "this compound" scaffold could be designed. Such a sensor might operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon interaction with a specific target analyte. This interaction could involve chelation with metal ions, binding to biomolecules, or a chemical reaction that alters the fluorophore's structure. nist.gov

A hypothetical data table for the fluorescence properties of "this compound," based on typical values for similar naphthalene derivatives, is presented below. It is important to note that these are estimated values and would require experimental verification.

| Property | Estimated Value | Significance |

| Excitation Wavelength (λex) | ~330 nm | The wavelength of UV light required to excite the molecule to a higher energy state. |

| Emission Wavelength (λem) | ~350-450 nm | The wavelength of light emitted as the molecule returns to its ground state; characteristic of the compound. |

| Quantum Yield (Φf) | Moderate to High | The efficiency of the fluorescence process; a higher value indicates brighter fluorescence. |

| Molar Absorptivity (ε) | High (~10⁴ - 10⁵ M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light at the excitation wavelength. |

This table is predictive and based on the properties of structurally related compounds. Experimental validation is required.

Electrochemical Methods for Detection

Electrochemical methods offer a powerful and often portable means for the detection and quantification of electroactive compounds. The phenolic hydroxyl group and the naphthalene ring system in "this compound" are both susceptible to electrochemical oxidation, making techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry suitable for its analysis.

The fundamental principle involves applying a potential to an electrode immersed in a solution containing the analyte. When the potential reaches a value sufficient to oxidize or reduce the analyte, a current is generated. This current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

For "this compound," the oxidation of the hydroxyl group on the naphthalene ring is the most likely electrochemical process to be exploited for detection. This oxidation would occur at a specific potential, providing selectivity. The acetate group, being electron-withdrawing, may shift the oxidation potential to more positive values compared to the parent compound, 2,7-dihydroxynaphthalene (B41206).

In a typical cyclic voltammetry experiment, the potential is swept linearly to a certain value and then reversed. The resulting voltammogram for "this compound" would be expected to show an anodic peak corresponding to its oxidation. The peak current would be related to its concentration, while the peak potential would be characteristic of the compound and the electrode material used (e.g., glassy carbon, gold, or platinum).

Electrochemical sensors for "this compound" could be developed by modifying the electrode surface with materials that enhance the electrochemical response or improve selectivity. For instance, polymers or nanomaterials could be used to create a recognition layer that specifically interacts with the analyte, leading to a more sensitive and selective detection.

The following table summarizes the expected electrochemical parameters for "this compound" based on the behavior of similar phenolic naphthalene compounds. These values are illustrative and would need to be determined experimentally.

| Parameter | Expected Characteristic | Significance |

| Oxidation Potential (Epa) | Positive potential vs. a reference electrode (e.g., Ag/AgCl) | The potential at which the compound is oxidized; provides qualitative information for identification. |

| Reduction Potential (Epc) | Likely irreversible or quasi-reversible | The potential at which the oxidized form is reduced; the shape of the wave indicates the reaction kinetics. |

| Peak Current (Ip) | Proportional to concentration | The magnitude of the current at the oxidation potential; used for quantitative analysis. |

| Electron Transfer Kinetics | Expected to be diffusion-controlled | The rate at which electrons are transferred between the analyte and the electrode surface. |

This table is predictive and based on the electrochemical behavior of structurally related compounds. Experimental validation is required.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and oxygen (O) in a pure organic compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized or isolated substance, thereby confirming its elemental composition and purity.

For "this compound," with the chemical formula C₁₂H₁₀O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The molecular weight of the compound is 202.21 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.011) / 202.21 * 100% = 71.29%

Hydrogen (H): (10 * 1.008) / 202.21 * 100% = 4.99%

Oxygen (O): (3 * 15.999) / 202.21 * 100% = 23.72%

Experimentally, these values are determined using an elemental analyzer. A small, precisely weighed amount of the pure compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and others—are then passed through a series of detectors that measure their quantities. From these measurements, the percentages of C and H in the original sample are calculated. The percentage of oxygen is typically determined by difference.

A comparison of the experimentally determined elemental composition with the theoretical values provides a stringent test of the compound's purity and identity. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of a pure sample with the correct elemental formula.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | 71.29 | Requires Experimental Data |

| Hydrogen | 4.99 | Requires Experimental Data |

| Oxygen | 23.72 | Requires Experimental Data |

Experimental data for the elemental analysis of this compound is not available in the searched literature and would need to be determined empirically.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient and controlled continuous-flow systems. While specific research on the flow synthesis of 7-Hydroxynaphthalen-2-yl acetate (B1210297) is not yet widespread, extensive work on related naphthalene (B1677914) derivatives demonstrates a clear and promising path forward.

Flow chemistry offers significant advantages, including enhanced reaction speed, improved safety for handling hazardous intermediates, and superior reproducibility. researchgate.net For instance, the multi-step synthesis of an aminonaphthalene derivative, a key intermediate for certain specialized chemicals, was successfully adapted from batch mode to a continuous-flow microreactor. researchgate.net This adaptation resulted in comparable or even improved yields with a notable acceleration factor of 3 to 10. researchgate.net Similarly, the synthesis of novel spiro-naphthalene-1,3,4-oxadiazoles via cycloaddition reactions has been shown to be more efficient and reproducible in flow systems compared to batch chemistry. beilstein-archives.org

Automated synthesis platforms, which often integrate flow chemistry, represent the next frontier. These systems enable the rapid generation of compound libraries for screening and optimization. chemrxiv.orgnih.gov A notable strategy merges solid-phase synthesis (SPS) with continuous-flow operations, allowing for the automated, multi-step production of complex molecules without the need for intermediate purification steps that can cause bottlenecks. nih.gov This "push-button" approach, demonstrated in the six-step synthesis of the pharmaceutical ingredient prexasertib, allows for digital storage of chemical recipes and facile diversification of the molecular scaffold. nih.gov The application of such automated and modular flow systems could significantly accelerate the exploration of 7-Hydroxynaphthalen-2-yl acetate and its derivatives for various applications. chemrxiv.org

| Feature | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Longer (e.g., 5-17 hours) | Shorter (e.g., 23.5-47 minutes) | researchgate.net |

| Process Control | Less precise temperature and mixing control | Precise control over reaction parameters | researchgate.net |

| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes | researchgate.netbeilstein-archives.org |

| Scalability | Often challenging and non-linear | More straightforward and predictable scale-up | beilstein-archives.org |

| Reproducibility | Can be variable between batches | High reproducibility and consistent product quality | researchgate.netbeilstein-archives.org |

| Product Purity | May require more extensive purification | Often produces cleaner products, simplifying workup | beilstein-archives.org |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The functional groups of this compound—a phenolic hydroxyl group and an acetate ester on a naphthalene scaffold—offer versatile handles for a wide range of chemical transformations. Research into the reactivity of related naphthoquinone and hydroxynaphthalene structures points toward significant potential for developing novel synthetic methodologies.

One area of exploration is in cycloaddition reactions. For example, 2,3-dichloro-1,4-naphthoquinones have been used as dipolarophiles in reactions with hydrazonyl chlorides to produce spiro-1,3,4-oxadiazoles, a class of compounds with recognized biological interest. beilstein-archives.org Furthermore, the development of catalyst-free reaction conditions is a key goal in modern organic synthesis. An efficient and eco-friendly, catalyst-free synthesis of 1-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl] thiocarbamide has been reported using polyethylene (B3416737) glycol (PEG) 400 as a recyclable medium. researchgate.net This approach highlights the potential for greener synthetic routes involving hydroxynaphthalene cores.

The strategic use of catalysts can unlock new reaction pathways. For instance, a metal-free, 1,3-diketone-catalyzed reaction has been developed for the synthesis of α-iminonitriles, using nitromethane (B149229) as a cyanide surrogate. rsc.org Exploring the catalytic activity of systems involving this compound or its derivatives could lead to novel transformations. The synthesis of various naphthoquinone derivatives bearing different substituents has been shown to be crucial for tuning their biological activity, indicating that the derivatization of the this compound core could yield compounds with tailored properties. nih.gov

Development of Advanced Probes and Sensors for Chemical Biology Applications (excluding in vivo human studies)

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, excellent candidates for the development of chemical sensors and probes. The hydroxyl and acetate groups can be modified to introduce specific recognition sites for various analytes.

Researchers have successfully fabricated wearable fluorescent sensors for volatile organic compounds (VOCs) using a Schiff base derived from hydroxynaphthalene. researchgate.netbohrium.com These sensors exhibit a "turn-on" fluorescent response when exposed to common organic solvents like toluene (B28343) and ethyl acetate. researchgate.netbohrium.com The sensing mechanism is attributed to a VOC-driven conformational change that enhances fluorescence through a combination of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) properties. bohrium.com The limit of detection for such sensors can be remarkably low, reaching the parts-per-million (ppm) level. bohrium.com

Beyond VOCs, naphthalene-based probes have been designed for detecting ions in solution. A fluorescent probe synthesized from 1-hydroxy-2,4-diformylnaphthalene demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions, with a detection limit in the nanomolar range. nih.gov Another fluorescent system based on a different naphthalene derivative was developed for the selective detection of aluminum ions (Al³⁺) in various samples, including traditional Chinese medicines. mdpi.com These examples underscore the versatility of the hydroxynaphthalene scaffold as a platform for creating highly sensitive and selective chemical sensors for environmental and quality control applications.

| Naphthalene Core Structure | Target Analyte(s) | Sensing Principle | Application Area | Reference |

| (E)-(3-(((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl)(phenyl)methanone | Volatile Organic Compounds (VOCs) | Aggregation-Induced Emission (AIE) & Intramolecular Charge Transfer (ICT) | Wearable sensors, air quality monitoring | researchgate.net, bohrium.com |

| 1-Hydroxy-2,4-diformylnaphthalene Derivative | Sulfite (SO₃²⁻) / Bisulfite (HSO₃⁻) | "Turn-off" fluorescence | Chemical detection | nih.gov |

| Naphthalene Derivative Probe (F6) | Aluminum ion (Al³⁺) | "Turn-on" fluorescence | Detection in herbal medicines | mdpi.com |

Enhanced Theoretical Insights and Predictive Modeling for Structure-Reactivity/Application Relationships

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, accelerating the design of new materials and reaction pathways. Theoretical studies on naphthalene derivatives are becoming increasingly common for elucidating mechanisms and structure-property relationships.

For instance, quantum chemical calculations using Density Functional Theory (DFT) have been employed to understand the "turn-on" fluorescence mechanism of hydroxynaphthalene-based VOC sensors. bohrium.com These calculations can confirm that the observed response is due to a transition from a disordered molecular arrangement to an optimized conformation in the presence of the analyte. bohrium.com In the study of cycloaddition reactions to form spiro-naphthalenes, theoretical analyses at the B3LYP/6-31G(d,p) level were used to provide supporting data for the experimentally observed outcomes. beilstein-archives.org